N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
The compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The compound also contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula C2H3N3 . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Scientific Research Applications
Synthesis and Structural Characterization
Heterocyclic compounds containing triazolo, thiadiazole, and pyridazine moieties have been synthesized through various chemical reactions, highlighting their structural diversity and complexity. These syntheses involve reactions of amino-triazole derivatives with different carboxylic acids or haloketones, leading to a range of heterocyclic compounds characterized by NMR, IR, LC-MS, and elemental analysis (Patel & Patel, 2015; El‐Sayed et al., 2008). Crystal structure analyses of some derivatives have been performed, providing detailed insights into their molecular conformations and intermolecular interactions (Fun et al., 2011).
Biological Activity
Several studies have explored the biological activities of triazolo and thiadiazole derivatives, demonstrating their potential as antibacterial, antifungal, and antitubercular agents. These compounds have been evaluated against a range of microbial strains, showing moderate to good inhibitory effects. The antimicrobial activity is attributed to the structural features of the heterocyclic compounds, suggesting their utility in developing new antimicrobial agents (Shiradkar & Kale, 2006; Gilani et al., 2011).
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7OS2/c25-17(10-1-2-13-14(7-10)23-27-22-13)18-8-16-20-19-15-4-3-12(21-24(15)16)11-5-6-26-9-11/h1-7,9H,8H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCGQOMDUZEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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